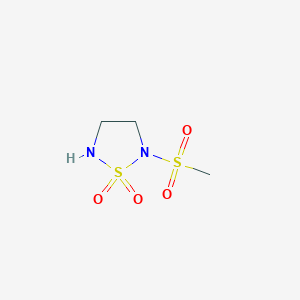

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide

CAS No.: 67104-99-8

Cat. No.: VC13566879

Molecular Formula: C3H8N2O4S2

Molecular Weight: 200.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67104-99-8 |

|---|---|

| Molecular Formula | C3H8N2O4S2 |

| Molecular Weight | 200.2 g/mol |

| IUPAC Name | 2-methylsulfonyl-1,2,5-thiadiazolidine 1,1-dioxide |

| Standard InChI | InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3 |

| Standard InChI Key | YCDNCHCPYAPGAP-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCNS1(=O)=O |

| Canonical SMILES | CS(=O)(=O)N1CCNS1(=O)=O |

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The core structure of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide consists of a thiadiazolidine ring oxidized at the sulfur atom, forming a sulfonyl group () and a methylsulfonyl substituent (-). The planar five-membered ring exhibits partial aromaticity due to delocalized π-electrons across the nitrogen and sulfur atoms . Key bond lengths derived from crystallographic studies of analogous compounds include:

| Bond Type | Average Length (Å) | Source Compound |

|---|---|---|

| S=O | 1.429–1.448 | 1,10-tdapO₂ |

| S-N | 1.646–1.703 | PPN⁺[1,10-tdapO₂]⁻ |

| C=N | 1.273–1.343 | [CuIICl(1,10-tdapO₂)] |

These parameters highlight the electron-withdrawing nature of the sulfonyl group, which stabilizes radical anions and enhances electrochemical reactivity .

Spectroscopic Characterization

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is typically synthesized via sulfonylation of thiadiazolidine precursors. A common method involves reacting 1,2,5-thiadiazolidine with methylsulfonyl chloride () in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack at the sulfur atom, followed by oxidation to form the dioxide moiety:

Purification and Characterization

Purification is achieved via recrystallization from polar aprotic solvents (e.g., dimethylformamide). Purity is confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis, with typical yields ranging from 60–75% .

Physicochemical Properties

The compound’s low solubility in water () necessitates the use of organic solvents for most applications.

Electrochemical Behavior and Radical Anion Formation

Electrochemical reduction of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide generates a persistent radical anion, as evidenced by cyclic voltammetry (CV) studies. Key redox parameters include:

The radical anion exhibits delocalized spin density across the aromatic system, enhancing stability and enabling applications in molecular magnetism .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation | Use nitrile gloves, lab coat |

| Respiratory toxicity | Employ fume hood |

| Environmental impact | Avoid aqueous disposal |

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen .

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity.

-

Coordination Chemistry: Synthesize and characterize metal complexes for magnetic studies.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and electronic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume